Indole-5,6-quinone
Overview
Description
Indole-5,6-quinone is an indolequinone, a chemical compound found in the oxidative browning reaction of fruits like bananas . It is mediated by the tyrosinase type polyphenol oxidase from tyrosine and catecholamines leading to the formation of catechol melanin .
Synthesis Analysis
Indole-5,6-quinone can be synthesized by various methods, including Pictet-Spengler condensation, electrochemical oxidation, and photooxidation of indole derivatives. The characterization of Indole-5,6-quinone can be achieved using techniques such as UV-Vis spectrometry, NMR spectroscopy, and IR spectroscopy.Molecular Structure Analysis
The molecular formula of Indole-5,6-quinone is C8H5NO2 . It has an average mass of 147.131 Da and a mono-isotopic mass of 147.032028 Da .Chemical Reactions Analysis
Like many quinones, Indole-5,6-quinone can undergo redox reactions via the corresponding 5,6-dihydroxyindole .Scientific Research Applications
1. Characterization of 5,6-Indolequinones
5,6-Indolequinones are key intermediates in the oxidative conversion of 5,6-dihydroxyindoles to eumelanin biopolymers. A study characterized a novel 5,6-indolequinone and its semiquinone using an integrated chemical, pulse radiolytic, and computational approach. This work enhances the understanding of the role of indolequinones in melanin formation and related biological processes (Pezzella et al., 2007).
2. Reactions with Enzyme-Generated Quinones
Research on the reactions of amino acids with melanogenic systems involving enzyme-generated quinones, including indole-5,6-quinone, provided insights into the formation of melanoproteins. This study is significant for understanding the biochemical pathways of melanin formation and its interactions with various compounds (Mason & Peterson, 1965).
3. Antitumor Activity of Indolequinones
Indolequinones, including derivatives of indole-5,6-quinone, have been investigated for their potential as antitumor agents. A study correlated the quinone structure with its metabolism by recombinant human NAD(P)H:quinone oxidoreductase and its cytotoxicity in vitro, highlighting the potential of indolequinones in cancer therapy (Beall et al., 1998).
4. Synthesis of Heterocyclic Quinones
The synthesis of heterocyclic quinones, including those based on indole-5,6-quinone, is a significant area of study in organic chemistry. These synthetic methodologies have implications for the development of new pharmaceuticals and materials (Echavarren et al., 1997).
5. Electrochemical Synthesis of Quinones
The electrochemical synthesis of indole derivatives, involving indole-5,6-quinone, represents an environmentally friendly method for producing complex organic compounds. This technique is important for sustainable chemistry practices (Nematollahi & Dehdashtian, 2008).
properties
IUPAC Name |
1H-indole-5,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGVVGHJSQSLFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=O)C(=O)C=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331517 | |
Record name | Indole-5,6-quinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indole-5,6-quinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Indole-5,6-quinone | |
CAS RN |
582-59-2 | |
Record name | Indole-5,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-5,6-quinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-5,6-quinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOLE-5,6-QUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4DX7HKA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indole-5,6-quinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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